Cytarabine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O5 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1/i1D,2D |

InChI Key |

UHDGCWIWMRVCDJ-RPTLDJJYSA-N |

Isomeric SMILES |

[2H]C1=C(N(C(=O)NC1=N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)[2H] |

Canonical SMILES |

C1=CN(C(=O)NC1=N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Cytarabine-d2 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cytarabine-d2, a deuterated analog of the chemotherapeutic agent Cytarabine. This document details its primary applications in research, particularly as an internal standard for quantitative analysis, and provides detailed experimental protocols and visualizations to support its use in laboratory settings.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Cytarabine, a pyrimidine nucleoside analog used in the treatment of various hematological malignancies. In this compound, two hydrogen atoms on the pyrimidine ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Cytarabine but has a higher molecular weight.

The primary application of this compound in research is as an internal standard in quantitative bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its identical chemical properties and chromatographic behavior to the unlabeled Cytarabine allow it to effectively account for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Cytarabine and its metabolites in biological matrices.[1]

Quantitative Data

The precise mass difference and high isotopic purity of this compound are critical for its function as an internal standard. The following table summarizes the key quantitative properties of this compound, with representative data based on typical supplier specifications. A certificate of analysis should always be consulted for batch-specific data.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁D₂N₃O₅ | [1][2] |

| Molecular Weight | 245.23 g/mol | [1][2] |

| Exact Mass | 245.0981 Da | [2] |

| Isotopic Purity | ≥ 98% | [1] |

| Chemical Purity | ≥ 98% | [1] |

| Deuterium Incorporation | 2 Deuterium atoms | [1] |

Metabolic Pathway of Cytarabine

Cytarabine is a prodrug that must be intracellularly activated to exert its cytotoxic effects. The metabolic pathway involves a series of phosphorylation steps to form the active triphosphate metabolite, Ara-CTP, which is then incorporated into DNA, leading to inhibition of DNA synthesis and cell death.[3][4][5] The drug is inactivated through deamination.

Experimental Protocols

LC-MS/MS Quantification of Cytarabine in Human Plasma

This protocol provides a general framework for the quantification of Cytarabine in human plasma using this compound as an internal standard. Method optimization and validation are essential for specific applications.

4.1.1. Materials and Reagents

-

Cytarabine reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

96-well plates

-

Centrifuge

4.1.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Cytarabine and this compound in methanol to prepare individual stock solutions.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the Cytarabine stock solution with 50:50 (v/v) ACN:water to prepare a series of working standard solutions for the calibration curve.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound stock solution with ACN containing 0.1% FA.

-

4.1.3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To 50 µL of plasma (blank, calibration standards, quality controls, and unknown samples) in a 96-well plate, add 150 µL of the IS working solution.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4.1.4. LC-MS/MS Instrumental Conditions (Representative)

-

LC System: UHPLC system

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Cytarabine from endogenous interferences.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Cytarabine: m/z 244.1 → 112.1

-

This compound: m/z 246.1 → 114.1

-

4.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Cytarabine to this compound against the concentration of the calibration standards.

-

Determine the concentration of Cytarabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for a Preclinical Pharmacokinetic Study

This workflow outlines the key steps in a preclinical pharmacokinetic study of Cytarabine using this compound as an internal standard for sample analysis.

Conclusion

This compound is an indispensable tool for researchers in drug development and pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Cytarabine in biological matrices. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of this compound in various research applications, from metabolic studies to comprehensive pharmacokinetic profiling. Adherence to rigorous method validation and careful execution of experimental procedures will enable researchers to fully leverage the benefits of this stable isotope-labeled standard.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Cytarabine-5,6-d2 | C9H13N3O5 | CID 139267848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to Cytarabine-d2: Chemical Structure and Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling, and analytical characterization of Cytarabine-d2. This deuterated analog of the chemotherapeutic agent Cytarabine serves as a critical tool in pharmacokinetic studies and as an internal standard for quantitative bioanalysis.

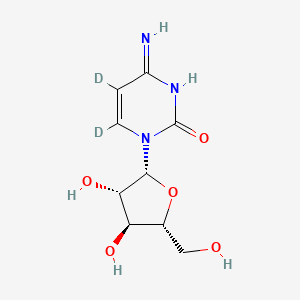

Chemical Structure and Isotopic Labeling

This compound, systematically named Cytarabine-5,6-d2, is a stable isotope-labeled version of Cytarabine. The chemical structure of Cytarabine consists of a cytosine ring linked to an arabinose sugar moiety. In Cytarabine-5,6-d2, two hydrogen atoms on the pyrimidine ring have been replaced with deuterium atoms at the 5th and 6th positions.[1] This specific labeling results in a molecular weight increase of approximately 2 Da compared to the unlabeled compound, a feature that is fundamental to its application in mass spectrometry-based assays.

The molecular formula of Cytarabine-5,6-d2 is C₉H₁₁D₂N₃O₅, and its molecular weight is approximately 245.23 g/mol .[1] The deuterium labeling is stable and does not alter the chemical properties or biological activity of the molecule, making it an ideal tracer for studying the metabolism and disposition of Cytarabine.

Below is a diagram illustrating the chemical structure of Cytarabine-5,6-d2, with the deuterium atoms explicitly shown.

Data Presentation

Quantitative data for Cytarabine-5,6-d2 is summarized in the tables below. This includes its key chemical properties and typical parameters for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Chemical Properties of Cytarabine-5,6-d2

| Property | Value | Reference |

| Chemical Name | Cytarabine-5,6-d2 | [1] |

| Molecular Formula | C₉H₁₁D₂N₃O₅ | [1] |

| Molecular Weight | 245.23 g/mol | [1] |

| Isotopic Purity | ≥ 98% | [1] |

| CAS Number | 40632-26-6 |

Table 2: Exemplary LC-MS/MS Parameters for the Analysis of Cytarabine

| Parameter | Typical Value |

| LC Column | High Strength Silica T3 column (100 × 2.1 mm, 1.8 µm)[2] |

| Mobile Phase | Gradient elution with acetonitrile and aqueous ammonium acetate with formic acid[3] |

| Flow Rate | 0.5 mL/min[3] |

| Injection Volume | 10 µL[3] |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[4][5] |

| MS/MS Transition (Cytarabine) | m/z 244.0 → 112.0[6] |

| MS/MS Transition (this compound) | m/z 246.0 → 114.0 (Predicted) |

Experimental Protocols

Proposed Synthesis of Cytarabine-5,6-d2

This proposed method is based on the general principle of catalytic dehalogenation using deuterium gas.

Step 1: Synthesis of 5-Bromo- or 5,6-Dibromo-Cytarabine (Precursor) A common starting point for introducing substituents at the 5 and 6 positions of the cytosine ring is through halogenation. Cytarabine can be brominated at the 5-position, and potentially at the 6-position under more forcing conditions, using N-bromosuccinimide (NBS) in a suitable solvent.

Step 2: Catalytic Deuteration The halogenated Cytarabine precursor is then subjected to catalytic reduction using deuterium gas (D₂) and a palladium catalyst, such as palladium on carbon (Pd/C).

-

Reaction: The bromo-substituted Cytarabine is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst: A catalytic amount of 10% Pd/C is added to the solution.

-

Deuterium Source: The reaction vessel is purged with deuterium gas and maintained under a deuterium atmosphere (typically 1-4 atm).

-

Reaction Conditions: The reaction is stirred at room temperature for several hours to overnight, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude Cytarabine-5,6-d2.

Step 3: Purification The crude product is purified by a suitable chromatographic method, such as preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel, to obtain the final product with high chemical and isotopic purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the structure and isotopic labeling of Cytarabine-5,6-d2.

-

¹H NMR: The ¹H NMR spectrum of Cytarabine-5,6-d2 will be similar to that of unlabeled Cytarabine, with the notable absence of the signals corresponding to the protons at the 5 and 6 positions of the cytosine ring.[7] For unlabeled Cytarabine, these protons typically appear as doublets around δ 5.92 (H-5) and δ 7.70 (H-6) ppm in D₂O.[7] The remaining proton signals of the arabinose moiety should be present.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all nine carbon atoms. The chemical shifts of the C5 and C6 carbons may be slightly altered due to the deuterium substitution (isotope effect).

-

²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals at the 5 and 6 positions, confirming the location of the isotopic labels.

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and isotopic enrichment of Cytarabine-5,6-d2.

-

Molecular Ion: The mass spectrum will show a molecular ion [M+H]⁺ at m/z 246.1, corresponding to the deuterated compound.

-

Isotopic Distribution: The isotopic pattern of the molecular ion cluster will confirm the incorporation of two deuterium atoms.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern. The major fragment ion for unlabeled Cytarabine is observed at m/z 112.0, corresponding to the cytosine base.[6] For Cytarabine-5,6-d2, the corresponding fragment would be expected at m/z 114.0.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound and its metabolic pathway.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurofins.com [eurofins.com]

- 5. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quan… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Cytarabine: An In-depth Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the mechanism of action of cytarabine (ara-C), a cornerstone antimetabolite in the treatment of hematological malignancies. Designed for researchers, scientists, and drug development professionals, this guide delves into the molecular intricacies of cytarabine's cytotoxicity, supported by quantitative data, detailed experimental protocols, and visual pathway and workflow diagrams.

Introduction

Cytarabine, a synthetic pyrimidine nucleoside analog of deoxycytidine, has been a mainstay in the chemotherapy regimens for acute myeloid leukemia (AML) and other leukemias for decades. Its efficacy lies in its ability to disrupt DNA synthesis and repair, primarily targeting rapidly proliferating cancer cells. This guide will explore the fundamental mechanisms that underpin its potent antineoplastic activity.

Pharmacokinetics and Intracellular Activation

Cytarabine is administered intravenously due to poor oral bioavailability. Upon entering the cell, facilitated by human equilibrative nucleoside transporter 1 (hENT1), it undergoes a three-step phosphorylation cascade to its active form, cytarabine triphosphate (ara-CTP).[1] This bioactivation is a critical determinant of its therapeutic efficacy.

Molecular Mechanism of Action

The cytotoxicity of cytarabine is primarily mediated by its active metabolite, ara-CTP, through a dual mechanism: inhibition of DNA polymerase and incorporation into the DNA strand, leading to chain termination.

Inhibition of DNA Polymerase

Ara-CTP acts as a competitive inhibitor of DNA polymerases α, δ, and ε, with respect to the natural substrate deoxycytidine triphosphate (dCTP).[2] This competition hinders the initiation and elongation of the nascent DNA strand during the S phase of the cell cycle. The structural difference between the arabinose sugar in ara-CTP and the deoxyribose in dCTP is crucial for this inhibitory effect.

Incorporation into DNA and Chain Termination

Perhaps the most critical aspect of cytarabine's mechanism is the incorporation of ara-CMP into the growing DNA strand by DNA polymerases.[3][4] The arabinose sugar's 2'-hydroxyl group creates steric hindrance, preventing the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate (dNTP). This effectively terminates DNA chain elongation, leading to the accumulation of DNA strand breaks and the induction of apoptosis.

Quantitative Data

The sensitivity of cancer cells to cytarabine varies significantly across different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this sensitivity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 0.02 - 0.1 | [5][6] |

| KG-1 | Acute Myeloid Leukemia | ~0.1 | [7] |

| MOLM-13 | Acute Myeloid Leukemia | ~0.05 | [7] |

| THP-1 | Acute Monocytic Leukemia | 0.01 - 0.05 | [8] |

| U937 | Histiocytic Lymphoma | 0.01 - 0.04 | [8] |

| Raji | Burkitt's Lymphoma | ~0.01 | [9] |

| Jurkat | Acute T-cell Leukemia | ~0.01 | [9] |

Table 1: IC50 Values of Cytarabine in Various Human Cancer Cell Lines.

Experimental Protocols

Measurement of Intracellular ara-CTP Levels by HPLC

This protocol outlines the quantification of the active metabolite of cytarabine in leukemic cells.

Materials:

-

Leukemic cells

-

Cytarabine

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column

Procedure:

-

Incubate a known number of leukemic cells with the desired concentration of cytarabine for a specified time.

-

Harvest the cells by centrifugation at 4°C.

-

Lyse the cells by adding ice-cold 0.4 M perchloric acid.

-

Centrifuge to pellet the cellular debris.

-

Neutralize the supernatant containing the nucleotides with 3 M potassium hydroxide.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant and inject a known volume into the HPLC system.

-

Separate the nucleotides using an anion-exchange column with a phosphate buffer gradient.

-

Detect ara-CTP by UV absorbance at 273 nm.

-

Quantify the ara-CTP concentration by comparing the peak area to a standard curve of known ara-CTP concentrations.

Quantification of Cytarabine Incorporation into DNA

This protocol details a method to measure the amount of cytarabine that has been incorporated into the DNA of treated cells.[3][10][11]

Materials:

-

Leukemic cells treated with cytarabine

-

DNA isolation kit

-

Nuclease P1

-

Alkaline phosphatase

-

HPLC system or radioimmunoassay (RIA) with anti-ara-C antibody

Procedure:

-

Treat leukemic cells with cytarabine.

-

Isolate genomic DNA using a commercial DNA isolation kit.

-

Quantify the isolated DNA.

-

Digest the DNA to individual nucleosides by incubating with nuclease P1 followed by alkaline phosphatase.

-

Separate the nucleosides using reverse-phase HPLC.

-

Quantify the amount of ara-C by comparing the peak area to a standard curve.

-

Alternatively, after enzymatic digestion, the amount of ara-C can be quantified using a specific radioimmunoassay (RIA).

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cytarabine-treated cells.[12][13]

Materials:

-

Leukemic cells

-

Cytarabine

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Culture leukemic cells and treat with cytarabine at various concentrations for a defined period (e.g., 24, 48 hours).

-

Harvest cells by centrifugation and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in the S phase is expected following cytarabine treatment.

Conclusion

Cytarabine's efficacy as an antimetabolite is a result of its multifaceted interference with DNA synthesis. Its intracellular activation to ara-CTP, subsequent inhibition of DNA polymerases, and, most importantly, its incorporation into DNA leading to chain termination, collectively contribute to its potent cytotoxic effects against rapidly dividing cancer cells. Understanding these core mechanisms at a technical level is paramount for the development of novel therapeutic strategies, overcoming drug resistance, and optimizing patient outcomes in the treatment of leukemia and other cancers. This guide provides a foundational resource for researchers dedicated to advancing the field of cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Correlation of cytotoxicity with incorporation of ara-C into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of cytarabine and decitabine in combination in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simplified assay for measurement of cytosine arabinoside incorporation into DNA in Ara-C-sensitive and -resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Bone marrow stromal cells reduce low-dose cytarabine-induced differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancer.wisc.edu [cancer.wisc.edu]

The Apex of Innovation: A Technical Guide to the Synthesis and Biological Evaluation of Cytarabine Prodrugs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the intricate landscape of cytarabine prodrug development, from synthetic strategies to comprehensive biological evaluation. Cytarabine, a cornerstone in the treatment of hematological malignancies, is hampered by a short plasma half-life, poor oral bioavailability, and the emergence of resistance.[1][2][3][4][5] Prodrug strategies offer a promising avenue to surmount these limitations, enhancing the therapeutic index of this potent antimetabolite. This document provides a detailed overview of the core methodologies, quantitative data, and underlying biological pathways integral to the advancement of next-generation cytarabine-based therapies.

Rationale for Cytarabine Prodrug Development

Cytarabine (Ara-C) is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (Ara-CTP), inhibits DNA synthesis, primarily by targeting DNA polymerase.[1][5][6] However, its clinical efficacy is challenged by several factors:

-

Rapid Inactivation: Cytarabine is swiftly deaminated by cytidine deaminase (CDA) to its inactive metabolite, uracil arabinoside (Ara-U).[1][7][8]

-

Poor Membrane Permeability: As a polar molecule, cytarabine's passage across cellular membranes is limited, restricting its uptake by cancer cells.[1][7]

-

Resistance Mechanisms: Cancer cells can develop resistance through various mechanisms, including deficient nucleoside transport, reduced activity of deoxycytidine kinase (dCK) which is crucial for the initial phosphorylation step, and overexpression of drug efflux pumps.[9][10][11][12]

-

Low Oral Bioavailability: Due to extensive first-pass metabolism, oral administration of cytarabine is not feasible.[13]

Prodrug design aims to address these challenges by chemically modifying the cytarabine molecule. These modifications are designed to be cleaved in vivo, releasing the active parent drug at the target site. Common strategies include conjugation with fatty acids, amino acids, or phosphate moieties to enhance lipophilicity, bypass resistance mechanisms, and improve pharmacokinetic profiles.[1][7]

Synthetic Strategies for Cytarabine Prodrugs

A variety of synthetic approaches have been employed to generate cytarabine prodrugs. The primary sites for chemical modification on the cytarabine molecule are the 5'-hydroxyl group, the 4-amino group, and the 2'- and 3'-hydroxyl groups of the arabinose sugar.[5]

Fatty Acid Conjugates

Lipophilic prodrugs are synthesized by attaching fatty acid chains to cytarabine, thereby increasing its ability to cross cell membranes.[1][7] This strategy can also protect the 4-amino group from deamination by CDA.[7][14][15]

Example: Synthesis of a Palmitic Acid-Cytarabine (PA-Ara) Prodrug [13]

-

Activation of Palmitic Acid: Palmitic acid is dissolved in anhydrous N,N-dimethylformamide (DMF). Triethylamine (TEA) and ethyl chloroformate are added dropwise under a nitrogen atmosphere at 0°C to form a mixed anhydride.

-

Conjugation with Cytarabine: A solution of cytarabine in DMF is then added to the reaction mixture.

-

Purification: The resulting PA-Ara prodrug is purified by recrystallization or column chromatography.

Amino Acid Conjugates

Amino acid derivatives can enhance the uptake of cytarabine through amino acid transporters.[7] Val-Cytarabine is a notable example currently under investigation.[1][2][3][5]

Phosphate and Phosphoramidate Prodrugs

Phosphate prodrugs are designed to bypass the rate-limiting initial phosphorylation step catalyzed by dCK.[7][9][10] Phosphoramidate prodrugs, a subclass of phosphate derivatives, can exhibit enhanced stability and cellular uptake.[9][10][16]

Example: Synthesis of a Cytarabine Phosphoramidate Prodrug [9][10][16]

This synthesis typically involves the reaction of a suitably protected cytarabine with a phosphoramidic chloride derivative, followed by deprotection steps to yield the final phosphoramidate prodrug. These prodrugs are designed to undergo intracellular activation, releasing cytarabine monophosphate.[9][10][16]

Biological Evaluation of Cytarabine Prodrugs

A rigorous biological evaluation is essential to characterize the efficacy and safety of novel cytarabine prodrugs. This involves a combination of in vitro and in vivo studies.

In Vitro Evaluation

The antiproliferative activity of cytarabine prodrugs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in various cancer cell lines.[13][15] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of drug potency.

Table 1: In Vitro Cytotoxicity of Cytarabine and its Prodrugs

| Compound | Cell Line | IC50 (nM) | Fold Resistance vs. Wild-Type | Reference |

| Cytarabine | CCRF-CEM (wild-type) | 16 | - | [9][10][16] |

| Phosphoramidate Prodrug 1 | CCRF-CEM (wild-type) | 32 | - | [9][10][16] |

| Cytarabine | CEM/AraC8C (transport-deficient) | 102,400 | 6400 | [9][10][16] |

| Phosphoramidate Prodrug 1 | CEM/AraC8C (transport-deficient) | 6,720 | 210 | [9][10][16] |

| Cytarabine | CEM/dCK- (kinase-deficient) | 222,400 | 13900 | [9][10][16] |

| Phosphoramidate Prodrug 1 | CEM/dCK- (kinase-deficient) | 3,392 | 106 | [9][10][16] |

The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to predict the passive intestinal absorption of prodrugs.[14][15] This assay measures the ability of a compound to diffuse from a donor compartment, through an artificial membrane, to an acceptor compartment.

Table 2: Membrane Permeability of Cytarabine and a Fatty Acyl Prodrug

| Compound | Permeability (cm/s) | Permeability Increase vs. Cytarabine | Reference |

| Cytarabine | - | - | [14][15] |

| Ara-R-Ara (fatty acyl di-cytarabine) | - | 15.4-fold | [14][15] |

To confirm that prodrugs enhance intracellular delivery, cellular uptake can be quantified using techniques like high-performance liquid chromatography (HPLC) or by utilizing fluorescently labeled prodrugs and flow cytometry. Studies have shown that liposomal formulations of cytarabine derivatives can lead to a five-fold increase in cellular uptake compared to the parent drug.[1]

In Vivo Evaluation

Pharmacokinetic (PK) studies in animal models are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of cytarabine prodrugs. These studies provide key parameters such as half-life (t1/2), maximum plasma concentration (Cmax), and area under the curve (AUC).

Table 3: Pharmacokinetic Parameters of Intravenous Cytarabine and Oral PA-Ara Prodrug Suspension

| Parameter | Intravenous Cytarabine | Oral PA-Ara Suspension | Reference |

| t1/2 (h) | - | Significantly prolonged | [13] |

| Relative Bioavailability (%) | - | 61.77% | [13] |

The antitumor efficacy of cytarabine prodrugs is evaluated in relevant animal models of leukemia or solid tumors. These studies assess the ability of the prodrug to inhibit tumor growth and improve survival. For instance, the fatty acid derivative CP-4055 has demonstrated enhanced antitumor effects in human leukemia and solid tumor models in vivo.[1]

Experimental Protocols

General Synthesis of a Fatty Acyl-Cytarabine Prodrug

-

Materials: Cytarabine, fatty acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and an appropriate solvent (e.g., anhydrous DMF).

-

Procedure:

-

Dissolve cytarabine and the fatty acid in the solvent.

-

Add DMAP as a catalyst.

-

Add a solution of DCC in the solvent dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product using techniques such as NMR and mass spectrometry.

-

MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of the cytarabine prodrug or parent drug and incubate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of 5% MTT reagent to each well and incubate at 37°C for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell inhibition rate and determine the IC50 value by plotting the percentage of cell viability against the drug concentration.[15]

Signaling Pathways and Logical Relationships

The efficacy of cytarabine and its prodrugs is intrinsically linked to cellular signaling pathways that govern cell cycle progression, DNA replication, and apoptosis. Understanding these pathways is critical for rational prodrug design and for overcoming resistance.

Conclusion

The development of cytarabine prodrugs represents a pivotal strategy to enhance the therapeutic potential of this vital anticancer agent. By employing rational design principles grounded in a thorough understanding of cytarabine's pharmacology and the mechanisms of drug resistance, researchers can create novel chemical entities with improved pharmacokinetic profiles, greater efficacy, and reduced toxicity. The methodologies and data presented in this guide offer a comprehensive framework for the continued innovation in this critical area of oncology drug development. The ongoing clinical evaluation of promising candidates like Val-Cytarabine and other fatty acid conjugates underscores the significant clinical potential of this approach.[1][2][3][5]

References

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. Development of cytarabine prodrugs and delivery systems for leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. "Development of Cytarabine Prodrugs and Delivery Systems for Leukemia T" by Bhupender S. Chhikara and Keykavous Parang [digitalcommons.chapman.edu]

- 5. researchgate.net [researchgate.net]

- 6. imcr.uzh.ch [imcr.uzh.ch]

- 7. scispace.com [scispace.com]

- 8. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of a cytarabine phosphoramidate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational design of a new cytarabine-based prodrug for highly efficient oral delivery of cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of a fatty acyl di-cytarabine prodrug - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and biological evaluation of a fatty acyl di-cytarabine prodrug - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

The deuterium switch: An in-depth guide to the role of deuterium substitution in enhancing drug pharmacokinetic profiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, has emerged as a powerful strategy in drug development to enhance the pharmacokinetic profiles of therapeutic agents. This "deuterium switch" leverages the kinetic isotope effect (KIE), the phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP) enzymes. The result is often a more favorable pharmacokinetic profile, characterized by a longer half-life, increased systemic exposure, reduced peak plasma concentrations, and potentially a decrease in the formation of toxic metabolites. This technical guide provides a comprehensive overview of the principles of deuterium substitution, its impact on drug metabolism and pharmacokinetics, and detailed examples of deuterated drugs that have reached the market or are in late-stage clinical development.

The Kinetic Isotope Effect: The Scientific Foundation of Deuterated Drugs

The cornerstone of deuterium's utility in drug design is the kinetic isotope effect (KIE). The C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break the C-D bond.[1] When the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, replacing that hydrogen with deuterium can slow the reaction rate by a factor of up to 8.[2] This primary KIE is most pronounced when the bond is broken in the rate-limiting step of the metabolic pathway.

dot

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cytarabine-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine-d2, a deuterated analog of the chemotherapeutic agent Cytarabine, serves as a critical tool in biomedical and pharmaceutical research. Its primary application is as an internal standard for the quantitative analysis of Cytarabine in biological matrices using mass spectrometry. The substitution of two hydrogen atoms with deuterium at the 5 and 6 positions of the cytosine ring provides a stable isotopic label, shifting its molecular mass by +2 Da without altering its chemical reactivity or chromatographic behavior.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual diagrams illustrating its metabolic pathway and analytical application.

Core Physical and Chemical Properties

This compound is a white to off-white solid compound.[2] Its properties are fundamentally similar to its non-deuterated counterpart, Cytarabine, allowing it to co-elute under identical chromatographic conditions, which is essential for its role as an internal standard.[1]

| Property | Value | Source |

| Chemical Name | Cytarabine-5,6-d2 | [1] |

| Synonyms | Ara-C-d₂, 5,6-Dideutero-cytarabine, Deuterated Cytarabine | [1] |

| CAS Number | 40632-26-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁D₂N₃O₅ | [1][2] |

| Molecular Weight | 245.23 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥ 98% | [1] |

| Isotopic Labeling | Deuterium (D₂) at the 5 and 6 positions of the cytosine ring | [1] |

| Solubility | Soluble in Water (≥ 50 mg/mL), DMSO (12.16 mg/mL) | [5][6] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][5] |

Mechanism of Action and Metabolic Pathway

Cytarabine, and by extension its deuterated analog, is a pyrimidine nucleoside analog that interferes with DNA synthesis.[7][8] Its biological activity is dependent on its intracellular conversion to the active triphosphate form, Cytarabine triphosphate (Ara-CTP).[7][9] This process is initiated by the transport of Cytarabine into the cell, primarily by the human equilibrative nucleoside transporter 1 (hENT-1).[8][10] Inside the cell, it is sequentially phosphorylated by kinases to its active triphosphate form.[9][10]

The active metabolite, Ara-CTP, exerts its cytotoxic effects through two primary mechanisms:

-

Inhibition of DNA Polymerase : Ara-CTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to DNA polymerase, thereby inhibiting the synthesis of new DNA strands.[7][9][11]

-

Incorporation into DNA : Ara-CTP can be incorporated into the growing DNA chain. The arabinose sugar moiety in its structure sterically hinders the rotation of the DNA strand and prevents the addition of subsequent nucleotides, leading to DNA chain termination.[7][9][11]

This disruption of DNA replication and repair is highly specific to the S phase of the cell cycle, making Cytarabine particularly effective against rapidly dividing cancer cells.[7][8][11]

Experimental Protocols

The characterization and quantification of this compound involve several standard analytical techniques. Given its primary use as an internal standard, methods are often developed for the simultaneous analysis of Cytarabine and this compound.

Purity and Identity Confirmation by HPLC

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of this compound.

-

Objective: To separate this compound from any impurities.

-

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., Synergi Hydro-RP, 150mm x 2.0mm, 4µm) is commonly used.[12]

-

Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 2mM ammonium acetate with 0.5% formic acid) and an organic solvent (e.g., acetonitrile).[12]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[12]

-

Detection: UV detection at 275 nm is suitable for Cytarabine.[13]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water) and diluted to an appropriate concentration for injection.

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

-

Isotopic Purity and Molecular Weight by Mass Spectrometry

Mass Spectrometry (MS), typically coupled with LC, is used to confirm the molecular weight and assess the isotopic distribution of this compound.

-

Objective: To verify the mass of this compound and confirm the incorporation of two deuterium atoms.

-

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

-

Ionization Source: Electrospray Ionization (ESI) is commonly used.[12]

-

Chromatography: An LC method similar to the one described for purity analysis is used to introduce the sample.

-

Analysis: The mass spectrum is acquired. The molecular ion peak for this compound should correspond to its calculated exact mass (~245.0981 Da). The isotopic pattern is analyzed to confirm the high enrichment of the D2 species.

-

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the precise location of the deuterium labels.

-

Objective: To confirm that deuterium substitution has occurred specifically at the 5 and 6 positions of the cytosine ring.[1]

-

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

-

¹H NMR Analysis: A proton NMR spectrum is acquired. Compared to the spectrum of unlabeled Cytarabine, the signals corresponding to the protons at positions 5 and 6 of the cytosine ring should be absent or significantly diminished.

-

²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the signal from the incorporated deuterium atoms, confirming their presence.

-

¹³C NMR Analysis: A carbon-13 NMR spectrum can also provide structural confirmation, showing shifts or changes in coupling patterns for the carbons at positions 5 and 6 due to the attached deuterium.

-

Quantification in Biological Matrices using LC-MS/MS

This protocol outlines the primary application of this compound as an internal standard for quantifying Cytarabine in plasma.

-

Objective: To accurately measure the concentration of Cytarabine in a plasma sample.

-

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL plasma sample, add a known amount of this compound solution (the internal standard).

-

Add a protein precipitation agent, such as acetonitrile, to denature and precipitate plasma proteins.[12]

-

Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC or UHPLC system.[12][14]

-

Chromatography: Use an appropriate reversed-phase column to separate Cytarabine from endogenous plasma components.[14]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor a specific precursor-to-product ion transition for Cytarabine (e.g., m/z 244 -> 112).

-

Simultaneously, monitor the corresponding transition for this compound (e.g., m/z 246 -> 114).

-

-

-

Quantification:

-

Generate a calibration curve by analyzing samples with known concentrations of Cytarabine and a fixed concentration of this compound.

-

Plot the ratio of the peak area of Cytarabine to the peak area of this compound against the concentration of Cytarabine.

-

Determine the concentration of Cytarabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

-

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytarabine-5,6-d2 | CAS 40632-26-6 | LGC Standards [lgcstandards.com]

- 4. Cytarabine-5,6-d2 | C9H13N3O5 | CID 139267848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 6. bio-techne.com [bio-techne.com]

- 7. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cytarabine - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 10. tandfonline.com [tandfonline.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two chromatographic methods for determination of cytarabine and dexamethazone; two co-administered drugs for the treatment of leukemia: green analytical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

The Antiviral Effects of Cytarabine Against Herpes Simplex Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (arabinofuranosylcytosine, Ara-C), a pyrimidine nucleoside analog, has demonstrated notable antiviral activity against members of the Herpesviridae family, including Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). This technical guide provides an in-depth analysis of the core antiviral effects of Cytarabine against HSV. It delineates the mechanism of action, summarizes quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for key assays, and visualizes the critical pathways and workflows. The primary mechanism of Cytarabine's anti-herpetic activity lies in its ability to inhibit viral DNA synthesis. As a prodrug, it is intracellularly phosphorylated to its active triphosphate form, Ara-CTP, which competitively inhibits viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination. While effective, its clinical utility has been limited by its toxicity profile. This document serves as a comprehensive resource for researchers engaged in the study of anti-herpesviral agents and the development of novel therapeutic strategies.

Mechanism of Action

Cytarabine exerts its antiviral effect by targeting the replication of viral DNA. The process can be broken down into several key steps:

-

Cellular Uptake: Cytarabine is transported into the host cell via nucleoside transporter proteins.

-

Phosphorylation to Active Form: Inside the cell, Cytarabine is phosphorylated by a series of cellular kinases. The initial and rate-limiting step is the conversion to Cytarabine monophosphate (Ara-CMP) by deoxycytidine kinase (dCK). Subsequent phosphorylations by other cellular kinases yield Cytarabine diphosphate (Ara-CDP) and the active form, Cytarabine triphosphate (Ara-CTP).

-

Inhibition of Viral DNA Polymerase: Ara-CTP is a structural analog of the natural substrate deoxycytidine triphosphate (dCTP). It competitively inhibits the viral DNA polymerase, an enzyme essential for the replication of the HSV genome. The arabinose sugar moiety in Ara-CTP, instead of the deoxyribose in dCTP, sterically hinders the proper formation of the phosphodiester bond, thus impeding the elongation of the DNA chain.

-

Chain Termination: If incorporated into the growing viral DNA strand, the arabinose sugar's 2'-hydroxyl group in an "up" position creates a conformational distortion. This distortion prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination.

-

Induction of DNA Damage and Apoptosis: The incorporation of Ara-C into DNA can induce DNA damage, which in turn can trigger apoptotic pathways in the infected cell, further contributing to the reduction of viral progeny.[1]

The inhibition of viral DNA synthesis by Cytarabine also has downstream effects on the viral life cycle. The synthesis of late viral proteins, which are primarily structural components of the new virions, is dependent on the replication of the viral genome. By blocking DNA synthesis, Cytarabine indirectly prevents the expression of these late genes.[2]

Quantitative Data on Antiviral Activity

The in vitro antiviral activity of Cytarabine against HSV is typically quantified using assays that measure the inhibition of viral replication, such as the plaque reduction assay (PRA) and the cytopathic effect (CPE) inhibition assay. The key parameters derived from these assays are the 50% inhibitory concentration (IC50) or effective concentration (EC50), and the minimum inhibitory concentration (MIC).

Table 1: In Vitro Anti-HSV Activity of Cytarabine

| Virus Strain | Cell Line | Assay Type | Parameter | Value (µg/mL) | Reference |

| HSV-1 (7 strains) | WI-38 | CPE Inhibition | MIC | 0.25 - 0.75 | [3] |

| HSV-2 (5 strains) | WI-38 | CPE Inhibition | MIC | < 0.9 | [3] |

| HSV-2 (4 strains) | WI-38 | CPE Inhibition | MIC | ≥ 0.9 | [3] |

| HSV-1 | Vero | Plaque Reduction | IC50 | Data not available | |

| HSV-2 | HeLa | CPE Inhibition | IC50 | Data not available |

In vivo studies in animal models provide data on the efficacy of Cytarabine in a whole-organism system.

Table 2: In Vivo Efficacy of Cytarabine Against HSV

| Animal Model | Virus Strain | Route of Infection | Treatment Regimen | Outcome | Reference |

| Rats (105-115g) | Herpesvirus | Intranasal | 40-320 mg/kg, subcutaneously, twice daily for 5 days | Delayed onset of paralysis, protection from death, reduced virus titer in the brain. | [4] |

| Weanling Mice | Herpesvirus | Intracerebral | Various dosages | Did not alter the uniformly fatal course of encephalitis. Showed initial suppression of viral replication in the brain followed by a rise to levels higher than untreated controls. | [2] |

| 12-day-old Mice | HSV-1 | Intranasal | 4-20 mg/kg, daily for 7 days | Significantly reduced mortality rate (≥30%). | [5] |

Experimental Protocols

Plaque Reduction Assay (PRA)

The plaque reduction assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cytarabine stock solution

-

Methylcellulose overlay medium (e.g., 1.2% methylcellulose in DMEM with 2% FBS)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate Buffered Saline (PBS)

-

Formaldehyde (for fixing)

-

24-well or 96-well cell culture plates

Protocol:

-

Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^4 cells/well). Incubate at 37°C with 5% CO2.[6]

-

Virus Infection: Once cells are confluent, remove the growth medium. Infect the cell monolayers with HSV at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C to allow for viral adsorption.[6]

-

Drug Treatment: Prepare serial dilutions of Cytarabine in DMEM. After the 1-hour incubation, remove the virus inoculum and replace it with fresh DMEM containing the various concentrations of Cytarabine. Include a "no drug" control (virus only) and a "cell" control (no virus, no drug).

-

Overlay: After a further incubation period (e.g., 2 hours), remove the drug-containing medium and overlay the cell monolayers with methylcellulose overlay medium containing the respective concentrations of Cytarabine. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until visible plaques are formed.

-

Plaque Visualization: After incubation, remove the overlay medium and fix the cells with formaldehyde for at least 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water to remove excess stain.

-

Plaque Counting and IC50 Determination: Count the number of plaques in each well. The percentage of plaque inhibition is calculated using the formula: [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100. The IC50 value is the concentration of Cytarabine that inhibits plaque formation by 50% and can be determined by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.[6]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to inhibit the virus-induced damage to the host cells.

Materials:

-

HeLa cells (or other susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock

-

Eagle's Minimum Essential Medium (MEM)

-

Fetal Calf Serum (FCS)

-

Cytarabine stock solution

-

May-Greenwald-Giemsa stain (or other viability stain like MTT)

-

96-well microplates

Protocol:

-

Cell Seeding: Seed HeLa cells into 96-well microplates to form a confluent monolayer.

-

Virus and Drug Addition: Prepare serial dilutions of Cytarabine in MEM with 2% dialyzed FCS. Add a standardized amount of HSV (e.g., 10^1.5 to 10^2.5 TCID50) and the different concentrations of Cytarabine to the wells. Include virus control (no drug) and cell control (no virus, no drug) wells.[3]

-

Incubation: Incubate the plates for 2 days at 36°C in a CO2 incubator.[3]

-

CPE Observation: After incubation, discard the medium, fix the cells with 95% alcohol, and stain with May-Greenwald-Giemsa.[3]

-

Endpoint Determination: Observe the cytopathic effect (e.g., cell rounding, detachment) under a microscope. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that inhibits the CPE in at least one of the duplicate wells.[3] Alternatively, a viability stain like MTT can be used to quantify cell viability, and the IC50 can be calculated as the drug concentration that protects 50% of the cells from virus-induced death.

Viral DNA Synthesis Inhibition Assay

This assay directly measures the effect of the compound on the synthesis of new viral DNA.

Materials:

-

Confluent monolayers of susceptible cells (e.g., Vero or rabbit kidney cells)

-

HSV stock

-

Cytarabine

-

Radiolabeled nucleoside (e.g., [3H]thymidine or [α-32P]dCTP)

-

Cell lysis buffer

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter (for 3H) or phosphorimager (for 32P)

Protocol:

-

Infection and Treatment: Infect confluent cell monolayers with HSV at a high multiplicity of infection (MOI) to ensure synchronous infection. After the adsorption period, add medium containing different concentrations of Cytarabine.

-

Radiolabeling: At a specific time post-infection (when viral DNA synthesis is active, e.g., 4-6 hours), add the radiolabeled nucleoside to the culture medium.

-

DNA Extraction: After a labeling period (e.g., 2-4 hours), wash the cells to remove unincorporated radiolabel. Lyse the cells and precipitate the DNA using cold TCA.

-

Quantification: Collect the precipitated DNA on filters and measure the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Analysis: Compare the amount of incorporated radioactivity in drug-treated cells to that in untreated, infected cells to determine the percentage of inhibition of viral DNA synthesis. The IC50 is the concentration of Cytarabine that inhibits viral DNA synthesis by 50%.

Signaling Pathways and Experimental Workflows

The primary mechanism of Cytarabine is the direct inhibition of DNA synthesis. However, this action occurs within the complex environment of an HSV-infected cell, which involves the modulation of numerous host cell signaling pathways by the virus.

Mechanism of Action of Cytarabine against HSV

Caption: Mechanism of action of Cytarabine against HSV.

Experimental Workflow for In Vitro Antiviral Testing

Caption: General workflow for in vitro antiviral assays.

Relationship between Cytarabine Action and Host Cell Signaling in HSV Infection

References

- 1. Repurposing Cytarabine for Treating Primary Effusion Lymphoma by Targeting Kaposi’s Sarcoma-Associated Herpesvirus Latent and Lytic Replications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental herpes simplex virus encephalitis: Comparative effects of treatment with cytosine arabinoside and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative comparison of the HSV-1 and HSV-2 transcriptomes using DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of Cytarabine in Herpesvirus–Infected Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intranasal challenge of mice with herpes simplex virus: an experimental model for evaluation of the efficacy of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Cytarabine-d2: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cytarabine-d2, a deuterated analog of the widely used chemotherapeutic agent Cytarabine. This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis, tailored for professionals in the field of drug development and research.

Core Data Summary

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| CAS Number | 40632-26-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁D₂N₃O₅ | [2] |

| Molecular Weight | 245.23 g/mol | [2] |

| Synonyms | Cytarabine-5,6-d2, Ara-C-d2, Deuterated Cytarabine | [2] |

Mechanism of Action

This compound, as a stable isotope-labeled analog, is expected to exhibit the same mechanism of action as Cytarabine. Cytarabine is a pyrimidine nucleoside analog that primarily interferes with DNA synthesis.[1][4][5] Once inside the cell, it is converted to its active triphosphate form, Cytarabine triphosphate (ara-CTP).[1][4] Ara-CTP then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.[1][5] This disruption of DNA replication and repair ultimately induces cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.[1]

The metabolic activation and subsequent incorporation into DNA is a critical aspect of Cytarabine's cytotoxic effect. The deuteration in this compound is on the pyrimidine ring and is not expected to interfere with its biological activity, making it an excellent internal standard for pharmacokinetic and metabolic studies of Cytarabine.[2]

Figure 1: Simplified signaling pathway of this compound mechanism of action.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves a direct hydrogen-deuterium (H/D) exchange on the pyrimidine ring of Cytarabine. This can be achieved under acidic or basic conditions using a deuterium source such as D₂O.

Materials:

-

Cytarabine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %) or Sodium deuteroxide (NaOD in D₂O, 40 wt. %)

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

High-resolution mass spectrometer (HRMS)

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Cytarabine (1 eq) in D₂O.

-

Acid or Base Addition: To facilitate the H/D exchange, add a catalytic amount of DCl or NaOD to the solution.

-

Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the signals corresponding to the protons at positions 5 and 6 of the pyrimidine ring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with an appropriate acid or base (e.g., if DCl was used, neutralize with NaOD, and vice versa).

-

Purification: Remove the D₂O under reduced pressure using a rotary evaporator. The residue can be further purified by recrystallization from a mixture of D₂O and ethanol to yield this compound.

-

Characterization: Confirm the structure and isotopic purity of the final product using HRMS and ¹H and ¹³C NMR spectroscopy.

Figure 2: Experimental workflow for the synthesis of this compound.

Analytical Protocol: Quantification of Cytarabine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a method for the accurate quantification of Cytarabine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound serving as the internal standard.

Materials and Reagents:

-

Human plasma (K₂EDTA as anticoagulant)

-

Cytarabine analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Cytarabine and this compound in methanol.

-

Prepare calibration standards and QCs by spiking appropriate amounts of the Cytarabine stock solution into blank human plasma.

-

Prepare a working solution of the internal standard (this compound) in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of the internal standard working solution (containing this compound) in acetonitrile.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Cytarabine from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Multiple Reaction Monitoring (MRM) transitions:

-

Cytarabine: Monitor the appropriate precursor to product ion transition (e.g., m/z 244.1 -> 112.1).

-

This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 246.1 -> 114.1).

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Cytarabine to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression model to fit the calibration curve.

-

Determine the concentration of Cytarabine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Figure 3: Logical workflow for the bioanalytical method using this compound.

References

The Genesis of a Leukemia Lifeline: An In-depth Technical Guide to the Discovery and History of Cytarabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine, also known as cytosine arabinoside (ara-C), stands as a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML). For over five decades, this nucleoside analog has been a critical component of chemotherapy regimens, saving countless lives. This technical guide delves into the discovery, history, and core scientific principles of Cytarabine, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its journey from a marine sponge to a frontline cancer therapeutic, detail its mechanism of action, present key experimental data, and outline the protocols that paved the way for its clinical use.

From Sea to Synthesis: The Discovery and Early Development of Cytarabine

The story of Cytarabine begins not in a laboratory, but in the Caribbean Sea. In the early 1950s, scientists exploring the marine sponge Cryptotethya crypta (now known as Tectitethya crypta) discovered novel nucleosides containing the sugar arabinose instead of the usual ribose or deoxyribose.[1][2] These "spongonucleosides," including spongothymidine and spongouridine, sparked interest in their potential as antimetabolites that could interfere with nucleic acid synthesis.[3]

This natural discovery laid the groundwork for the chemical synthesis of Cytarabine (1-β-D-arabinofuranosylcytosine) in 1959 by Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley.[1] The key structural difference in Cytarabine is the presence of an arabinose sugar in place of deoxyribose, a modification that is central to its cytotoxic activity.[4] Following its synthesis, Cytarabine was patented in 1960 and, after extensive preclinical and clinical investigation, received approval from the United States Food and Drug Administration (FDA) in June 1969 for the treatment of leukemia.[1][5][6]

Mechanism of Action: A Trojan Horse in DNA Synthesis

Cytarabine exerts its antineoplastic effects by masquerading as a natural building block of DNA. As a pyrimidine nucleoside analog, it is structurally similar to deoxycytidine, allowing it to be transported into cells and undergo a series of enzymatic conversions to become a potent inhibitor of DNA synthesis.[2][4]

Cellular Uptake and Activation

The journey of Cytarabine into the cell and to its active form is a critical determinant of its efficacy.

Caption: Cellular uptake and activation pathway of Cytarabine.

Once inside the cell, primarily via the human equilibrative nucleoside transporter 1 (hENT1), Cytarabine is sequentially phosphorylated by a series of kinases.[1] The initial and rate-limiting step is the conversion to Cytarabine monophosphate (Ara-CMP) by deoxycytidine kinase (dCK).[7][8] Subsequently, cytidylate kinase (CMPK1) adds a second phosphate group to form Cytarabine diphosphate (Ara-CDP), and finally, nucleoside diphosphate kinases (NDPKs) generate the active triphosphate form, Cytarabine triphosphate (Ara-CTP).[7]

Inhibition of DNA Polymerase and Chain Termination

The active metabolite, Ara-CTP, is the key effector of Cytarabine's cytotoxicity. It primarily acts by inhibiting DNA polymerase, the enzyme responsible for DNA replication.[4] Ara-CTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand.[2] Once incorporated, the arabinose sugar moiety of Cytarabine, with its 2'-hydroxyl group in the trans position, creates a steric hindrance that prevents the formation of the next phosphodiester bond, effectively terminating DNA chain elongation.[2][4] This leads to a halt in DNA synthesis, particularly during the S phase of the cell cycle, making rapidly dividing cancer cells highly susceptible to its effects.[2]

Induction of DNA Damage and Cell Death

The incorporation of Ara-CTP into DNA not only terminates chain elongation but also creates abnormal DNA structures that can trigger DNA damage response pathways.[4] This can overwhelm the cell's DNA repair machinery, leading to the accumulation of DNA strand breaks and ultimately inducing apoptosis (programmed cell death).[6]

Caption: A typical experimental workflow for evaluating Cytarabine's effects in vitro.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Cytarabine.

Table 1: Preclinical Cytotoxicity of Cytarabine (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time (hours) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 14,240 | 24 | [9] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~90 | 72 | [3] |

| Jurkat | Acute T-cell Leukemia | ~159.7 | 72 | [3] |

| KG-1 | Acute Myelogenous Leukemia | 18,210 | 24 | [9] |

| THP-1 | Acute Monocytic Leukemia | 23,200 | 24 | [9] |

| Raji | Burkitt's Lymphoma | 16 | 72 | [10] |

| ML-1 | Myeloblastic Leukemia | Not specified | 72 | [10] |

Table 2: Clinical Efficacy of Cytarabine in Acute Myeloid Leukemia (AML)

| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | Partial Remission (PR) Rate | Reference |

| "7+3" (Cytarabine + Anthracycline) | Adults < 60 years | 60% - 80% | Not specified | [11] |

| "7+3" (Cytarabine + Anthracycline) | Older Adults | 33% - 60% | Not specified | [11] |

| High-Dose Cytarabine | Core Binding Factor AML | 78% (at 5 years) | Not specified | [12] |

| Standard-Dose Cytarabine | Core Binding Factor AML | 16% (at 5 years) | Not specified | [12] |

| Low-Dose Cytarabine | Elderly AML (unfit for intensive chemo) | 20% | 30% | [13] |

| Low-Dose Cytarabine | Elderly AML (≥ 70 years) | 7% | Not specified | [14] |

Table 3: Pharmacokinetic Properties of Cytarabine

| Parameter | Value | Conditions | Reference |

| Plasma Half-Life (Initial Phase) | 7 - 20 minutes | Intravenous administration | [15] |

| Plasma Half-Life (Terminal Phase) | 1 - 3 hours | Intravenous administration | [15][16] |

| Total Body Clearance | 1.7 - 2.9 L/kg/h | High-dose intravenous infusion | [17] |

| Volume of Distribution | 0.44 - 0.86 L/kg | High-dose intravenous infusion | [17] |

| Cerebrospinal Fluid (CSF) Levels | 10-15% of plasma concentrations | High-dose intravenous infusion | [17] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Cytarabine.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of Cytarabine on leukemia cells by measuring cell viability.

Materials:

-

Human leukemia cell line (e.g., HL-60)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Cytarabine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.[5]

-

Drug Treatment: After allowing the cells to attach overnight (for adherent lines) or acclimate, treat the cells with various concentrations of Cytarabine (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5][18] Include untreated control wells.

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[4][18]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of Cytarabine that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To assess the effect of Cytarabine on the cell cycle distribution of leukemia cells.

Materials:

-

Human leukemia cell line (e.g., U937, CH12)

-

Cytarabine stock solution

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture leukemia cells and treat them with the desired concentrations of Cytarabine for a specific time period (e.g., 24 hours).[19]

-

Cell Harvesting and Fixation: Harvest the cells by centrifugation, wash with PBS, and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).[19]

-

RNA Digestion: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes to degrade cellular RNA, which would otherwise be stained by PI.[20]

-

DNA Staining: Add the PI staining solution to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.[19]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA.[20]

-

Data Interpretation: The resulting data will be a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze the changes in the percentage of cells in each phase in response to Cytarabine treatment.[21]

Conclusion

From its origins in a marine sponge to its synthesis and subsequent development as a cornerstone of leukemia therapy, Cytarabine exemplifies the power of natural product discovery and rational drug design. Its mechanism as a nucleoside analog that disrupts DNA synthesis has been extensively characterized, and its clinical efficacy, particularly in combination regimens, is well-established. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of Cytarabine, offering a valuable resource for the next generation of researchers and drug developers seeking to build upon this remarkable legacy in the ongoing fight against cancer.

References

- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 2. Oral cytarabine ocfosfate in acute myeloid leukemia and non-Hodgkin's lymphoma--phase I/II studies and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell viability determination [bio-protocol.org]

- 5. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and Idarubicin Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]